molecular formula C72H68N8O12S4 B13852669 4,4',4'',4'''-(Porphyrin-5,10,15,20-tetrayl)tetrakis(1-methylpyridin-1-ium) 4-methylbenzenesulfonate

4,4',4'',4'''-(Porphyrin-5,10,15,20-tetrayl)tetrakis(1-methylpyridin-1-ium) 4-methylbenzenesulfonate

Cat. No.: B13852669
M. Wt: 1365.6 g/mol
InChI Key: QIIAEXDQLOYABJ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-Tetrakis-(N-methyl-4-pyridyl)porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin core. This is followed by the methylation of the pyridyl groups using methyl iodide . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of 5,10,15,20-Tetrakis-(N-methyl-4-pyridyl)porphine involves scaling up the synthetic routes used in laboratory settings. This includes the use of large-scale reactors and precise control of reaction parameters to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5,10,15,20-Tetrakis-(N-methyl-4-pyridyl)porphine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different porphyrin derivatives.

    Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various porphyrin derivatives with altered electronic and structural properties, which can be tailored for specific applications .

Properties

Molecular Formula

C72H68N8O12S4

Molecular Weight

1365.6 g/mol

IUPAC Name

4-methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,22,23,24-tetrahydroporphyrin

InChI

InChI=1S/C44H38N8.4C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;4*1-6-2-4-7(5-3-6)11(8,9)10/h5-28H,1-4H3,(H2,45,46,47,48);4*2-5H,1H3,(H,8,9,10)/q+2;;;;/p-2

InChI Key

QIIAEXDQLOYABJ-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=C(C6=CC=C2N6)C7=CC=[N+](C=C7)C)N5)C8=CC=[N+](C=C8)C)C9=CC=[N+](C=C9)C)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.